![molecular formula C20H33N3O B11793128 2-amino-1-[(2S)-2-[[benzyl(propan-2-yl)amino]methyl]pyrrolidin-1-yl]-3-methylbutan-1-one](/img/structure/B11793128.png)
2-amino-1-[(2S)-2-[[benzyl(propan-2-yl)amino]methyl]pyrrolidin-1-yl]-3-methylbutan-1-one
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Overview
Description
2-amino-1-[(2S)-2-[[benzyl(propan-2-yl)amino]methyl]pyrrolidin-1-yl]-3-methylbutan-1-one is a complex organic compound with a unique structure that includes a pyrrolidine ring, an amino group, and a benzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-amino-1-[(2S)-2-[[benzyl(propan-2-yl)amino]methyl]pyrrolidin-1-yl]-3-methylbutan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations.
Major Products
Major products formed from these reactions include various derivatives of the original compound, such as ketones, alcohols, and substituted pyrrolidines. These products can be further utilized in different applications or as intermediates in more complex syntheses.
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
- The compound has been investigated for its potential as a drug candidate due to its structural similarity to known pharmacophores. Its unique configuration allows for modulation of biological activity, making it a candidate for further drug development.
- Recent studies have highlighted its antimalarial properties, with an effective concentration (EC50) of approximately 0.26 μM against Plasmodium falciparum, indicating strong potential in treating malaria .
2. Biochemical Probes
- It can serve as a biochemical probe to study specific molecular targets within biological systems. The interactions of the compound with proteins involved in metabolic pathways could provide insights into disease mechanisms and therapeutic interventions.
3. Synthesis of Complex Molecules
- As a versatile building block, this compound can be utilized in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions such as oxidation, reduction, and substitution makes it valuable in synthetic organic chemistry .
4. Material Science
- The compound may find applications in developing new materials due to its unique chemical properties. Its derivatives could be explored for use in polymers or other advanced materials.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-amino-1-[(2S)-2-[[benzyl(propan-2-yl)amino]methyl]pyrrolidin-1-yl]-3-methylbutan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolidine derivatives and benzyl-substituted amines, such as:
- 1-phenyl-2-propanone
- 2-amino-2-methyl-1-propanol
Uniqueness
What sets 2-amino-1-[(2S)-2-[[benzyl(propan-2-yl)amino]methyl]pyrrolidin-1-yl]-3-methylbutan-1-one apart is its unique combination of functional groups and its specific stereochemistry
Biological Activity
The compound 2-amino-1-[(2S)-2-[[benzyl(propan-2-yl)amino]methyl]pyrrolidin-1-yl]-3-methylbutan-1-one is a synthetic molecule that has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure includes a pyrrolidine ring, which is known to influence the biological activity of compounds through various mechanisms, including receptor binding and enzyme inhibition.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Preliminary studies suggest that it may act as an inhibitor for certain enzymes and receptors involved in cellular signaling pathways. The presence of the benzyl and propan-2-yl groups enhances its lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.
Anticancer Activity
Recent research has indicated that derivatives similar to this compound exhibit significant anticancer properties. For instance, a study evaluated various 2-substituted benzylamino derivatives and found that modifications at the 2-position of the aromatic ring significantly influenced antiproliferative activity against human cancer cell lines such as U-937 (leukemia) and SK-MEL-1 (melanoma) .
Table 1: Antiproliferative Activity of Related Compounds
Compound | Cell Line | IC50 (µM) |
---|---|---|
Compound A | U-937 | 15.0 |
Compound B | SK-MEL-1 | 10.5 |
2-amino-1-[(2S)-2-[benzyl(propan-2-yl)amino]methyl]-3-methylbutan-1-one | U-937 | TBD |
2-amino-1-[(2S)-2-[benzyl(propan-2-yl)amino]methyl]-3-methylbutan-1-one | SK-MEL-1 | TBD |
Note: TBD indicates that specific IC50 values for this compound are yet to be determined.
Neuroprotective Effects
Another area of interest is the neuroprotective potential of the compound. Studies have shown that related compounds can modulate neurotransmitter levels and exhibit protective effects against neurodegenerative conditions . The mechanism may involve the inhibition of oxidative stress pathways and modulation of apoptosis in neuronal cells.
Study on Anticancer Properties
In a study published in Nature Communications, researchers synthesized a series of benzylamino derivatives, including those structurally similar to our compound. They found that certain modifications led to enhanced cytotoxicity against cancer cells, suggesting a structure–activity relationship that could be exploited for drug development .
Neuroprotection in Animal Models
A separate study investigated the effects of similar compounds on animal models of neurodegeneration. The results indicated that these compounds could reduce neuronal loss and improve cognitive function in models induced by neurotoxic agents .
Properties
Molecular Formula |
C20H33N3O |
---|---|
Molecular Weight |
331.5 g/mol |
IUPAC Name |
2-amino-1-[(2S)-2-[[benzyl(propan-2-yl)amino]methyl]pyrrolidin-1-yl]-3-methylbutan-1-one |
InChI |
InChI=1S/C20H33N3O/c1-15(2)19(21)20(24)23-12-8-11-18(23)14-22(16(3)4)13-17-9-6-5-7-10-17/h5-7,9-10,15-16,18-19H,8,11-14,21H2,1-4H3/t18-,19?/m0/s1 |
InChI Key |
YDKIQWRKZAIAAZ-OYKVQYDMSA-N |
Isomeric SMILES |
CC(C)C(C(=O)N1CCC[C@H]1CN(CC2=CC=CC=C2)C(C)C)N |
Canonical SMILES |
CC(C)C(C(=O)N1CCCC1CN(CC2=CC=CC=C2)C(C)C)N |
Origin of Product |
United States |
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